Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
Description
It is prepared by reacting 6-bromo-4-methoxyquinoline-3-carboxylic acid with sodium methoxide in anhydrous methanol under reflux conditions, yielding an 87% isolated product as a white solid . Key characterization data includes:
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-4-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-8-5-7(13)3-4-10(8)14-6-9(11)12(15)17-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXOCMHDRXXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841096-87-4 | |
| Record name | methyl 6-bromo-4-methoxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 4th position through a nucleophilic substitution reaction using sodium methoxide or potassium methoxide in methanol.
Esterification: The carboxylate ester group at the 3rd position can be formed by esterification of the corresponding carboxylic acid using methanol and a catalytic amount of sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 6-hydroxyquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, forming various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 6-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studying the biological activities of quinoline derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds with diverse functionalities.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The carboxylate ester group may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3)
- Substituents : Bromo (C6), chloro (C4), methoxy (C7), ethyl ester (C3).
- This compound is cited in patents for antimicrobial applications .
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6)
- Substituents : Chloro (C4), methyl (C6), trifluoromethyl (C2), methyl ester (C3).
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and bioactivity. Such derivatives are explored in antiviral research .
Physicochemical Properties
- This compound: Molecular weight 295.15 g/mol, logP ~3.0 (estimated), stable under ambient conditions .
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Higher water solubility due to hydroxy group; melting point 158–160°C (reported in market analyses) .
- Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate: Molecular weight 344.59 g/mol; chloro substitution increases density (1.6–1.8 g/cm³ estimated) .
Biological Activity
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (MBMQC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by various research findings.
Synthesis of this compound
The synthesis of MBMQC typically involves the bromination of 4-methoxyquinoline derivatives followed by carboxylation. The compound can be synthesized through several methods, including the use of sodium hydroxide in a round-bottom flask, which facilitates the formation of the desired quinoline structure .
Anticancer Properties
MBMQC has shown promising anticancer activity in various studies. It exhibits moderate to potent inhibitory effects against several cancer cell lines. For instance, in a study evaluating PI3K/mTOR dual inhibition, MBMQC derivatives demonstrated significant anti-proliferative activities against prostate cancer cells (PC-3) and colorectal cancer cells (HCT116) with IC50 values ranging from 0.42 to 1.6 μM, indicating its potential as an effective anticancer agent .
Table 1: Anti-Proliferative Activity of MBMQC Derivatives
| Compound | IC50 (nM) - PI3Kα | IC50 (nM) - mTOR | IC50 (μM) - PC3 | IC50 (μM) - HCT116 |
|---|---|---|---|---|
| 5 | 8.6 | 116 | 3.41 | 4.46 |
| 10 | 1.0 | 8.9 | 0.90 | 1.16 |
| 15a | 1.6 | 1.8 | 0.42 | 1.35 |
Antimycobacterial Activity
Recent studies have also highlighted the activity of MBMQC derivatives against Mycobacterium tuberculosis (Mtb). The compound is part of a class of arylated quinoline carboxylic acids that have shown significant efficacy against both replicating and non-replicating forms of Mtb, with some derivatives exhibiting low MIC values in high-throughput assays .
Table 2: Antimycobacterial Activity
| Compound | MIC (μg/mL) - Replicating Mtb | MIC (μg/mL) - Non-replicating Mtb |
|---|---|---|
| 7a | >16 | Retained activity |
| 7m | >16 | Retained activity |
The biological activity of MBMQC is believed to be linked to its ability to interfere with key cellular pathways. Studies suggest that compounds like MBMQC may induce reactive oxygen species (ROS) generation, leading to cytotoxicity in cancer cells . Furthermore, the inhibition of DNA gyrase has been proposed as a mechanism for its antimycobacterial properties, disrupting bacterial DNA replication and transcription .
Case Studies and Research Findings
Several case studies have demonstrated the effectiveness of MBMQC and its derivatives:
- Anticancer Study : A recent study reported that MBMQC derivatives showed enhanced activity against multidrug-resistant cancer cell lines, suggesting their potential role in overcoming drug resistance mechanisms associated with P-glycoprotein .
- Antimycobacterial Study : Another investigation into arylated quinolines revealed that specific modifications at the C-6 position significantly increased their inhibitory activity against Mtb, highlighting the importance of structural optimization for enhancing biological efficacy .
Q & A
Q. What are the methodological challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer :
- Heat Management : Use flow chemistry to control exotherms during bromination.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor esterification in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
